Iodotrifluoroethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trifluoro-2-iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3I/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZTKFRZJMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073166 | |
| Record name | Ethene, trifluoroiodo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-37-5 | |
| Record name | Iodotrifluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodotrifluoroethylene | |
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| Record name | 359-37-5 | |
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| Record name | Ethene, trifluoroiodo- | |
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| Record name | Trifluoroiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Iodotrifluoroethylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Iodotrifluoroethylene
Pioneering Synthetic Routes to Iodotrifluoroethylene
The initial preparations of this compound were rooted in the fundamental reactions of fluorinated alkenes. One of the earliest successful approaches involved the free-radical addition of iodine-containing compounds across the double bond of trifluoroethylene (B1203016) (CHF=CF₂). Notably, the work of Haszeldine and his collaborators in the mid-20th century laid the groundwork for understanding the reactivity of fluoroalkenes. Their research demonstrated that the thermal or photochemical reaction of trifluoroiodomethane (CF₃I) with trifluoroethylene could lead to the formation of adducts, which, under certain conditions, could serve as precursors to this compound. rsc.org While not a direct synthesis, these studies were crucial in establishing the principles of radical additions in fluorocarbon systems.
A more direct early method for the synthesis of this compound involved the reaction of tetrafluoroethylene (B6358150) (TFE) with a mixture of iodine and iodine pentafluoride. This approach, while effective, often required careful control of reaction conditions to manage the high reactivity of the starting materials and to minimize the formation of byproducts.
Another significant pioneering route was the addition of iodine monochloride (ICl) to chlorotrifluoroethylene (B8367) (CTFE). This electrophilic addition reaction proceeds across the double bond to form an intermediate which can then be treated to yield this compound. The regioselectivity of the ICl addition is a key factor in this synthesis, with the iodine atom preferentially adding to the more electron-rich carbon of the double bond.
Modern Approaches for this compound Synthesis
Building upon the foundational work, modern synthetic chemistry has sought to develop more efficient, selective, and versatile methods for the preparation of this compound. These contemporary strategies often employ organometallic intermediates to achieve greater control over the reaction.
Iodination Strategies Involving Organolithium Precursors
A significant advancement in the synthesis of this compound has been the utilization of organolithium chemistry. This approach centers on the generation of the highly reactive trifluorovinyllithium (B1247865) (CF₂=CFLi) intermediate. The preparation of this organolithium reagent can be achieved through several methods, including the reaction of a suitable precursor such as chlorotrifluoroethylene with an organolithium reagent like n-butyllithium at low temperatures.
Once formed, the trifluorovinyllithium is a potent nucleophile and can readily react with an electrophilic iodine source, such as molecular iodine (I₂), to afford this compound in good yields. The general scheme for this reaction is as follows:
CF₂=CFCl + R-Li → CF₂=CFLi + R-Cl CF₂=CFLi + I₂ → CF₂=CFI + LiI
This method offers the advantage of high selectivity and the ability to introduce the iodine atom at a specific position on the trifluorovinyl group. The reaction conditions, particularly the temperature, are critical to ensure the stability of the trifluorovinyllithium intermediate and to prevent side reactions.
Alternative Preparative Pathways for this compound
Beyond organolithium-based methods, other organometallic reagents have been explored for the synthesis of this compound. For instance, trifluorovinyl Grignard reagents (CF₂=CFMgX, where X is a halogen) can be prepared and subsequently reacted with iodine. google.comresearchgate.netrsc.org The generation of these Grignard reagents often requires activated magnesium and carefully controlled reaction conditions. wikipedia.orgreddit.com
Photochemical methods have also been investigated as an alternative route. The direct photochemical iodination of trifluoroethylene using a suitable iodine source and a specific wavelength of light can initiate a free-radical chain reaction leading to the formation of this compound. rsc.org This approach can offer a "greener" alternative to methods requiring stoichiometric organometallic reagents.
Optimization of this compound Synthesis: Yield and Purity Considerations
The optimization of synthetic routes to this compound is crucial for its practical application. Key parameters that are often fine-tuned to maximize yield and purity include reaction temperature, solvent, stoichiometry of reagents, and the choice of iodine source.
For instance, in the synthesis involving trifluorovinyllithium, maintaining a very low temperature (typically below -70 °C) is essential to prevent the decomposition of the organolithium intermediate. The choice of solvent, often a mixture of ethers like diethyl ether and tetrahydrofuran, can also influence the stability and reactivity of the organometallic species.
In free-radical addition reactions, the concentration of the radical initiator and the reaction time are critical variables. The use of radical scavengers or inhibitors can be employed to control the extent of polymerization, which is a common side reaction.
Purification of this compound is typically achieved through distillation. Due to its volatility, careful fractional distillation is required to separate it from unreacted starting materials and byproducts. The purity of the final product is often assessed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is fundamental to the development and optimization of synthetic methods for this compound. The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic route.
The free-radical addition of iodine to trifluoroethylene follows a classic chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org The initiation step involves the generation of iodine radicals, either thermally or photochemically. In the propagation steps, an iodine radical adds to the trifluoroethylene double bond to form a fluoroiodoethyl radical, which then abstracts an iodine atom from another iodine-containing molecule to yield this compound and regenerate an iodine radical. The regiochemistry of the initial radical attack is a key aspect of this mechanism.
In the case of the organolithium-based synthesis, the reaction proceeds through a nucleophilic attack of the trifluorovinyl carbanion on the electrophilic iodine molecule. This is a polar mechanism, and the high reactivity of the organolithium intermediate drives the reaction to completion.
Reactivity and Mechanistic Chemistry of Iodotrifluoroethylene
Iodotrifluoroethylene in Addition Reactions
The polarized nature of the C=C bond in this compound governs its reactivity in addition reactions. The significant electronegativity of the fluorine atoms creates a dipole, making the carbon atom bonded to the iodine susceptible to nucleophilic attack and the trifluoromethyl-substituted carbon prone to radical attack.
The electron-deficient character of the double bond in this compound facilitates nucleophilic addition reactions. Nucleophiles are drawn to the carbon atom bearing the iodine atom. A general mechanism for nucleophilic addition to this compound involves the attack of a nucleophile on the β-carbon, followed by either protonation or elimination of the iodide ion, depending on the reaction conditions and the nature of the nucleophile.
Amines, as potent nucleophiles, readily react with fluoroalkenes. For instance, the reaction of a primary or secondary amine with this compound would be expected to proceed via nucleophilic addition to the double bond. This type of reaction is a common method for the synthesis of fluorinated amines, which are of significant interest in medicinal chemistry. nih.govnih.govchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the iodine, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer and elimination of hydrogen iodide would yield a substituted trifluorovinyl amine.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (R₂NH) | Trifluorovinyl amine | Nucleophilic Addition-Elimination |
Radical addition reactions to this compound are also a significant aspect of its chemistry. The regioselectivity of these reactions is influenced by the stability of the resulting radical intermediate. The addition of a radical species to the double bond can occur at either of the two carbon atoms.
A well-documented example of radical addition to a closely related compound, trifluoroethylene (B1203016), involves the photochemical or thermal addition of heptafluoro-2-iodopropane. rsc.org In this reaction, the heptafluoroisopropyl (B10858302) radical adds preferentially to the CF₂ group, leading to the more stable secondary radical. A similar reactivity pattern would be expected for this compound.
Another important class of radical additions involves thiols, known as the thiol-ene reaction. wikipedia.orgprinceton.edursc.org This reaction can be initiated by radical initiators or photochemically and proceeds via a radical chain mechanism. The thiyl radical (RS•) adds to the double bond of the alkene, in this case, this compound. The regioselectivity would favor the addition of the thiyl radical to the CF₂ carbon, resulting in a more stable secondary radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical, propagating the chain.
| Radical Source | Alkene | Product | Reaction Type |
|---|---|---|---|
| Heptafluoro-2-iodopropane | Trifluoroethylene | 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane | Radical Addition |
| Thiophenol | This compound | 2-iodo-1,1,2-trifluoro-1-(phenylthio)ethane | Radical Addition |
The electron-deficient nature of the double bond in this compound makes it a good candidate for participation in cycloaddition reactions, where it can act as a dienophile or a dipolarophile. researchgate.netwikipedia.orgorganic-chemistry.orgfrontiersin.orgfu-berlin.denih.gov
In a [4+2] cycloaddition, or Diels-Alder reaction, an electron-deficient alkene reacts with a conjugated diene to form a six-membered ring. This compound, with its three electron-withdrawing fluorine atoms, would be a reactive dienophile. The reaction with a diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the trifluoroiodoethylene moiety incorporated into the ring.
[2+2] cycloadditions, which form four-membered rings, are also possible. nih.govmdpi.comlibretexts.orgrsc.orgresearchgate.netnih.gov These reactions are often promoted photochemically. The reaction of this compound with another alkene under photochemical conditions could lead to the formation of a cyclobutane (B1203170) derivative.
Furthermore, in 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgfrontiersin.orgfu-berlin.denih.gov this compound can serve as an electron-deficient dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones to produce a variety of five-membered heterocycles containing the trifluoroiodo-substituted carbon.
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition | 1,3-Butadiene | This compound | Cyclohexene derivative |
| [2+2] Cycloaddition | Ethylene | This compound | Cyclobutane derivative |
| 1,3-Dipolar Cycloaddition | Phenyl azide | This compound | Triazoline derivative |
Organometallic Transformations Involving this compound
The carbon-iodine bond in this compound is the key to its utility in organometallic chemistry. This bond can be readily converted into a variety of organometallic species, which can then be used in a range of synthetic transformations, most notably cross-coupling reactions.
The preparation of organometallic reagents from this compound provides access to trifluorovinyl nucleophiles. These reagents are valuable for the introduction of the trifluorovinyl group into organic molecules.
Organocadmium Reagents: The direct reaction of this compound with cadmium metal can be used to generate trifluorovinylcadmium reagents. These organocadmium compounds are known for their moderate reactivity, which can be advantageous in certain synthetic applications where more reactive organometallics might lead to side reactions.
Grignard Reagents: The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal. researchgate.netorgsyn.orggoogle.comnih.govorgsyn.org The resulting trifluorovinylmagnesium iodide is a powerful nucleophile that can react with a wide range of electrophiles. The preparation of vinyl Grignard reagents from the corresponding vinyl halides is a well-established procedure.
| Starting Material | Metal | Organometallic Reagent |
|---|---|---|
| This compound | Cadmium | Trifluorovinylcadmium iodide |
| This compound | Magnesium | Trifluorovinylmagnesium iodide |
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of the vinyl iodide to a palladium(0) complex, followed by transmetalation with an organometallic coupling partner, and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide. researchgate.netcas.cnpolyu.edu.hkmdpi.comnih.gov this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form trifluorostyrenes or trifluorinated dienes, respectively.
Stille Coupling: In the Stille coupling, an organotin compound is coupled with an organic halide. organic-chemistry.orgwikipedia.orgmsu.eduthermofisher.comresearchgate.net The reaction of this compound with an organostannane, such as a vinyl or aryl tributyltin reagent, catalyzed by a palladium complex, provides a versatile method for the synthesis of complex fluorinated molecules.
Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. chemrxiv.orgnih.govresearchgate.net this compound can undergo a Heck reaction with alkenes such as acrylates or styrenes in the presence of a palladium catalyst and a base to yield trifluorinated dienes or stilbenes.
Sonogashira Coupling: The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgsynarchive.comrsc.orgmdpi.comresearchgate.net This reaction, catalyzed by a combination of palladium and copper catalysts, allows for the direct coupling of this compound with terminal alkynes to produce trifluoroenynes.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd catalyst, Base | Trifluorostyrene |
| Stille | Vinyltributyltin | Pd catalyst | Trifluorinated diene |
| Heck | Methyl acrylate | Pd catalyst, Base | Trifluorinated dienoate |
| Sonogashira | Phenylacetylene | Pd/Cu catalyst, Base | 1-Phenyl-2-(trifluoro)enyne |
Reactions with Low-Valent Metal Complexes
Low-valent transition metal complexes, characterized by their electron-rich nature, are highly reactive towards molecules like this compound. nih.govstrath.ac.uk The primary mode of interaction is oxidative addition, a fundamental process in organometallic chemistry where the metal's oxidation state and coordination number increase. ilpi.comwikipedia.org In the case of this compound, a low-valent metal complex, LₙM, can insert into the carbon-iodine bond. This reaction is favored for metals that are basic or easily oxidized and have a stable oxidation state two units higher than the initial state. ilpi.comlibretexts.org
The mechanism often proceeds in a manner analogous to an Sₙ2-type reaction, where the nucleophilic metal center attacks the carbon atom bonded to iodine, leading to the cleavage of the C-I bond. wikipedia.orgwordpress.com This results in the formation of a trifluorovinyl-metal complex and a coordinated iodide ligand, effectively increasing the metal's oxidation state by two.
LₙM + CF₂=CFI → LₙM(I)(CF=CF₂)
Studies on related fluoro-olefins with zerovalent nickel complexes have shown that these reactions can lead to stable metallacyclopentane structures or vinyl-metal complexes, depending on the specific olefin and reaction conditions. rsc.orgrsc.org For instance, reactions with chloro- and bromo-trifluoroethylene afford vinyl nickel complexes, suggesting a similar pathway for this compound. rsc.org The reactivity of the metal center is enhanced when it is more reduced, and the likelihood of the reaction depends on the relative strengths of the C-I, M-C, and M-I bonds. ilpi.com
Zinc-Mediated Functionalizations of this compound
Zinc metal is a powerful tool for the functionalization of organohalides, including this compound. The high reactivity of the carbon-iodine bond allows for the ready insertion of zinc, forming a trifluorovinylzinc reagent (CF₂=CFZnI). This organozinc intermediate is a key precursor for various subsequent transformations, particularly in cross-coupling reactions.
While specific literature on the direct synthesis of trifluorovinylzinc from this compound is specialized, the general principle is well-established for other organoiodides. nih.gov The process obviates the need for pre-forming the organometallic reagent in some modern methodologies, allowing for in-situ generation and reaction. nih.gov Research has demonstrated the synthesis of trifluorovinylzinc chloride from tetrafluoroethylene (B6358150), highlighting the utility of zinc in activating C-F bonds, which are significantly stronger than C-I bonds. bohrium.com This underscores the feasibility and expected high efficiency of forming the trifluorovinylzinc reagent from the more reactive this compound precursor.
Once formed, the trifluorovinylzinc reagent can participate in palladium- or copper-catalyzed cross-coupling reactions with a variety of electrophiles, such as aryl iodides. researchgate.net These reactions are fundamental for creating new carbon-carbon bonds and introducing the valuable trifluorovinyl moiety into more complex molecular architectures.
| Reagent System | Intermediate | Subsequent Reaction Type |
| Zn / Pd catalyst | CF₂=CFZnI | Cross-coupling with aryl halides |
| Zn / Cu catalyst | CF₂=CFZnI | Cross-coupling with aryl halides |
Free Radical Chemistry of this compound
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate the trifluorovinyl radical (CF₂=CF•). This can be achieved through photolysis or with the use of radical initiators. The resulting trifluorovinyl radical is a reactive intermediate that can participate in various radical processes.
One primary reaction of the trifluorovinyl radical is its addition across the double bonds of other unsaturated molecules. Studies on the radical addition of other fluoroalkyl radicals to fluoroalkenes, such as trifluoroethylene, show that these additions can be initiated both photochemically and thermally. rsc.org The regioselectivity of the addition is a key aspect of this reactivity. For instance, the addition of the difluorobromomethyl radical (•CF₂Br) to trifluoroethylene shows a preference for addition to the CHF end of the double bond. st-andrews.ac.uk This suggests that the trifluorovinyl radical generated from this compound would exhibit similar selective reactivity in addition reactions.
This compound can be incorporated into polymer chains through radical polymerization. Fluorinated alkenes are commonly polymerized via free-radical mechanisms, often in aqueous media using water-soluble initiators like ammonium (B1175870) persulfate. essentialchemicalindustry.org The process can be used to create homopolymers or copolymers with other vinyl monomers. essentialchemicalindustry.orgmdpi.com
While extensive data on the homopolymerization of this compound is not widely available, the principles of fluoroalkene polymerization are well-understood from monomers like tetrafluoroethylene (TFE) and trifluoroethylene (TrFE). essentialchemicalindustry.orgrsc.orgresearchgate.net In these polymerizations, a radical initiator generates a radical species that adds to the monomer, initiating a growing polymer chain.
Furthermore, this compound can potentially be used in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govfujifilm.comsigmaaldrich.comsigmaaldrich.com In a RAFT process, the C-I bond could act as a chain transfer agent, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. The success of such a process depends on the relative rates of radical addition to the monomer versus chain transfer with the C-I bond of this compound. The use of radical initiators is crucial, and recent advancements have focused on minimizing initiator concentrations to reduce termination events and maintain high end-group fidelity in the resulting polymers. rsc.org
Other Distinct Reactivity Patterns of this compound
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, classically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction can be extended to vinyl halides like this compound. While aryl and vinyl halides are generally less reactive than alkyl halides in this transformation, the presence of electron-withdrawing fluorine atoms on the double bond of this compound activates the carbon-iodine bond towards nucleophilic attack. jk-sci.com
The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the carbon atom bearing the iodine. This forms a quasi-phosphonium salt intermediate. Subsequently, the iodide ion attacks one of the alkyl groups on the phosphite ester, displacing the trifluorovinylphosphonate product. wikipedia.org
P(OR)₃ + CF₂=CFI → [ (RO)₃P-CF=CF₂ ]⁺ I⁻ → (RO)₂P(O)-CF=CF₂ + RI
The reactivity of the halide in the Michaelis-Arbuzov reaction follows the general trend of I > Br > Cl, making this compound a particularly suitable substrate. jk-sci.com Research on analogous perhalogenated cyclobutenes demonstrates that vinylic iodides readily undergo this reaction to form the corresponding bisphosphonates, indicating a similar reactivity pattern for this compound. researchgate.net The resulting diethyl trifluorovinylphosphonate is a valuable synthetic intermediate.
| Reactants | Product | Reaction Type |
| This compound, Triethyl phosphite | Diethyl trifluorovinylphosphonate | Michaelis-Arbuzov |
Article on this compound Reactivity Stalled by Lack of Specific Data
Efforts to generate a detailed scientific article focusing on the reactivity and mechanistic chemistry of this compound with nitrogen-containing species, specifically nitroso compounds, have been halted due to a lack of available research data on this specific chemical reaction.
Despite extensive and targeted searches of scientific databases and academic journals, no specific studies detailing the reaction between this compound and nitroso compounds could be located. The planned article, intended to be structured around a core outline focusing on this specific reactivity, could not be completed as the foundational research findings, including reaction mechanisms, conditions, and product formations, appear to be absent from the accessible scientific literature.
The intended scope of the article was to provide a thorough and informative overview of the reaction of this compound with compounds such as trifluoronitrosomethane (B1596166) and other nitrosoarenes. This would have included detailed discussions on the cycloaddition pathways, the formation of key intermediates like 1,2-oxazetidines, and the influence of various reaction parameters. The inclusion of data tables summarizing reactants, conditions, products, and yields was also planned to provide a comprehensive resource.
While general information on the reactivity of fluoroalkenes with various reagents is available, and the chemistry of nitroso compounds is a well-documented field, the specific intersection of these two areas concerning this compound remains unelucidated in the public domain. The absence of this specific data prevents a scientifically accurate and detailed discussion as outlined in the proposed article structure.
Consequently, the section on "Reactions with Nitrogen-Containing Species (e.g., Nitroso Compounds)" cannot be written at this time. Further empirical research and publication in this specific area of organofluorine chemistry would be required to provide the necessary information to complete such an article.
Applications of Iodotrifluoroethylene in Advanced Chemical Synthesis and Materials Science
Iodotrifluoroethylene as a Building Block for Complex Fluorinated Molecules
The strategic placement of fluorine atoms and fluorinated groups within organic molecules can profoundly influence their physical, chemical, and biological properties. alfa-chemistry.comsigmaaldrich.com this compound serves as a key reagent in this endeavor, providing a trifluorovinyl moiety that can be incorporated into a wide array of molecular scaffolds.
Synthesis of Fluorinated Alkenes and Polyfluoroalkylated Compounds
The carbon-iodine bond in this compound is susceptible to a variety of coupling reactions, making it an excellent precursor for the synthesis of more complex fluorinated alkenes. While direct iodofluorination of alkenes is a common strategy for introducing both iodine and fluorine, the use of this compound in cross-coupling reactions offers a more controlled and versatile approach to building polyfluoroalkylated compounds. chemrevlett.comorganic-chemistry.orgthieme-connect.debeilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. Although literature specifically detailing the use of this compound in these reactions is specialized, the principles of these reactions with similar vinyl iodides are well-established. The trifluorovinyl group can be transferred to various organic substrates, leading to the formation of a diverse range of fluorinated alkenes.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Vinyl Halides
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
| Heck Reaction | Vinyl Halide + Alkene | Pd(OAc)2, PPh3, Base | Substituted Alkene |
| Suzuki Reaction | Vinyl Halide + Organoboron Compound | Pd(PPh3)4, Base | Aryl/Vinyl Alkene |
| Sonogashira Reaction | Vinyl Halide + Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base | Enyne |
This table provides a general overview of common palladium-catalyzed reactions applicable to vinyl halides like this compound.
Preparation of Specialty Fluorinated Intermediates
Beyond the direct synthesis of fluorinated alkenes, this compound is instrumental in the preparation of specialty fluorinated intermediates. These intermediates are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the presence of fluorine is essential for their desired function. alfa-chemistry.combeilstein-journals.orgnih.gov The trifluorovinyl group can act as a precursor to other functional groups or be incorporated into larger, more complex molecular frameworks. The reactivity of the carbon-iodine bond allows for nucleophilic substitution and metal-catalyzed reactions, opening pathways to a variety of derivatives that would be difficult to synthesize through other methods.
Integration of this compound in Polymer Chemistry
The incorporation of this compound into polymer chains offers a powerful method for controlling the architecture, microstructure, and end-functionality of fluoropolymers. These materials are prized for their exceptional thermal stability, chemical resistance, and unique surface properties. 20.210.105researchgate.netgoogle.comazom.com
Fluoropolymer Architecture and Microstructure Control Using this compound
The copolymerization of this compound with other fluorinated or non-fluorinated monomers allows for the precise introduction of the trifluorovinyl iodide moiety into the polymer backbone. This can significantly influence the polymer's properties, such as its crystallinity, glass transition temperature, and solubility. The presence of the bulky iodine atom can disrupt chain packing, leading to more amorphous materials with elastomeric properties. Furthermore, the iodine atom serves as a reactive site for post-polymerization modifications, enabling the creation of graft copolymers and other complex architectures. While specific studies focusing solely on this compound are not abundant, the principles of copolymerization with similar functional monomers are well-documented. researchgate.netsioc-journal.cnresearchgate.netresearchgate.net
Role of this compound in Chain Transfer and Polymer End-Capping
Furthermore, the reactive nature of the C-I bond makes this compound a candidate for polymer end-capping. google.comresearchgate.net By introducing this molecule at the end of a polymerization reaction, the resulting polymer chains can be terminated with a trifluorovinyl iodide group. This provides a reactive handle for subsequent chemical transformations, allowing for the synthesis of block copolymers or the attachment of the polymer to surfaces.
This compound in Plasma Processing Chemistries for Microelectronics
The fabrication of microelectronic devices involves a series of complex steps, with plasma etching being a critical process for pattern transfer. ieee-npss.orgosti.govresearchgate.netpppl.gov The choice of etchant gas is paramount for achieving high etch rates, selectivity, and anisotropic profiles. This compound has been investigated as a novel etchant gas for dielectric materials used in microelectronics. aip.org
Research has shown that this compound is effective in etching silicon dioxide (SiO2) films. aip.org It is being explored as a potential alternative to perfluorocompounds (PFCs), which are potent greenhouse gases. Iodofluorocarbons like this compound are believed to have a lower environmental impact. aip.org In plasma, this compound decomposes to generate reactive species, including fluorine radicals, which are the primary etchants for silicon-based materials. The presence of iodine can also influence the plasma chemistry and surface reactions, potentially affecting the etch profile and selectivity.
Studies have also indicated that iodofluorocarbons, including a related compound 1-iodoheptafluoropropane, are capable of etching silicon nitride (Si3N4) films. aip.org This suggests that this compound-based plasmas could be versatile for etching multiple dielectric layers in integrated circuit manufacturing. The development of new etch chemistries is crucial for advancing microelectronics fabrication, and this compound represents a promising candidate in this ongoing effort. thierry-corp.complos.orgplos.orgmdpi.com
Table 2: Application of this compound in Plasma Etching
| Application | Material Etched | Key Advantage |
| Dielectric Etch | Silicon Dioxide (SiO2) | Potential alternative to perfluorocompounds with lower environmental impact. aip.org |
| Dielectric Etch | Silicon Nitride (Si3N4) | Potential for versatile etching of multiple dielectric materials. aip.org |
Advanced Spectroscopic and Structural Characterization of Iodotrifluoroethylene
Vibrational Spectroscopy for Iodotrifluoroethylene Analysis
Infrared (IR) spectroscopy of this compound (ITFE) has been significantly advanced through the use of matrix-isolation (MI) techniques. rsc.orgresearchgate.net This method involves trapping individual ITFE molecules in an inert, solid matrix of gases like argon, neon, or para-hydrogen at cryogenic temperatures (as low as 4 K). rsc.orgresearchgate.netnih.gov The primary advantage of MI-IR spectroscopy is that it minimizes intermolecular interactions and inhibits molecular rotation, leading to highly resolved spectra that display pure vibrational features. nih.gov
In studies of ITFE, the infrared spectra were recorded under these isolated conditions and then analyzed by comparison with computationally generated anharmonic spectra. rsc.org This approach, utilizing theoretical frameworks such as second-order vibrational perturbation theory (VPT2) at the MP2 and revDSD-PBEP86-D3BJ levels of theory, allows for precise band assignments. rsc.orgresearchgate.net
Researchers have observed that the choice of matrix material can induce slight shifts in the observed band positions due to differences in polarizability and packing effects. researchgate.net For instance, experiments using argon matrices revealed that the spectra were dependent on the deposition temperature, showing strong site-splitting effects. rsc.org This phenomenon arises from ITFE molecules occupying different local environments within the matrix. rsc.org Detailed analysis of these spectra, including matrix annealing processes, led to the identification of two primary matrix sites of varying stability and confirmed that spectral changes during annealing are due to the formation of ITFE dimers stabilized by π–π interactions. rsc.org
The high resolution achievable, particularly in para-hydrogen and neon matrices, has enabled the assignment of vibrational transitions for not only the main ITFE monomer but also for its ¹³C-isotopologues. rsc.org
The vibrational spectrum of a molecule is composed of fundamental transitions, as well as weaker bands known as overtones and combination bands. libretexts.org Fundamental transitions correspond to the excitation of a vibrational mode from its ground state (v=0) to the first excited state (v=1). libretexts.orgyoutube.com Overtone bands arise from transitions to higher energy levels (e.g., v=0 to v=2), while combination bands involve the simultaneous excitation of two or more different vibrational modes. libretexts.org
In the study of this compound, the experimentally accessible IR range (1800–650 cm⁻¹) features several strong fundamental modes. rsc.orgresearchgate.net However, the spectra also reveal additional, less intense bands. researchgate.net While the harmonic oscillator approximation predicts only fundamental transitions, real molecules exhibit anharmonicity, which allows for the observation of overtones and combination bands, though typically with much lower intensity. libretexts.orglibretexts.org
The high-resolution spectra obtained from matrix-isolation studies of ITFE in para-hydrogen allowed for the resolution of significantly more bands than in previous liquid krypton studies. researchgate.net To assign these numerous weak features, researchers employed anharmonic computations (VPT2). researchgate.net The results, particularly at the revDSD-PBEP86-D3BJ level of theory, successfully reproduced many of the subtle features in the experimental spectrum, allowing for a comprehensive assignment of various higher-order resonances, including overtones and combination bands, up to approximately 3550 cm⁻¹. rsc.orgresearchgate.net
Below is a table summarizing the experimentally observed fundamental vibrational modes of this compound in different matrices.
| Mode | Description | Wavenumber in pH₂ (cm⁻¹) | Wavenumber in Ne (cm⁻¹) | Wavenumber in Ar (cm⁻¹) |
| ν₁ | C=C stretch | 1756.9 | 1755.2 | 1750.6 |
| ν₂ | asym. CF₂ stretch | 1342.9 | 1340.4 | 1336.8 |
| ν₃ | sym. CF₂ stretch | 1152.0 | 1148.9 | 1144.3 |
| ν₄ | CF bend | 1007.2 | 1004.9 | 1001.4 |
| ν₅ | In-plane bend | ~650-700 | ~650-700 | ~650-700 |
Data sourced from matrix-isolation IR spectra studies. rsc.orgresearchgate.net Note that ν₅ is a very weak fundamental mode predicted in this range.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy is a powerful tool for probing the nuclear environment within a molecule, providing critical data for structural elucidation.
¹⁹F NMR spectroscopy is exceptionally well-suited for the analysis of fluorinated organic molecules like this compound and its derivatives. nih.gov The ¹⁹F nucleus possesses several advantageous properties, including 100% natural abundance, high sensitivity (close to that of ¹H), a large chemical shift dispersion, and the absence of background signals in biological or common organic systems. nih.gov These features make it a powerful spectroscopic probe for structural determination, even in complex mixtures, often without the need for separation or the use of standards. nih.gov
In the context of fluorinated ethylenes, ¹⁹F NMR is instrumental in characterizing polymer structures. For example, in studies of poly(trifluoroethylene), solution-state ¹⁹F NMR spectra have been used to confirm a high degree of atacticity and to determine the level of defects such as head-to-head monomer inversion. ubc.ca The CF₃ end-group, which can be introduced during polymerization, serves as an effective label for determining molar masses by ¹⁹F NMR. researchgate.net
This methodology is directly applicable to the study of derivatives and polymers of this compound. By analyzing the chemical shifts and coupling constants in the ¹⁹F NMR spectrum, one can deduce the connectivity of atoms, identify different chemical environments of the fluorine atoms, and characterize the stereochemistry of the resulting compounds. The technique is sensitive enough to monitor structural integrity, follow biotransformations, and analyze reaction mechanisms involving fluorinated species. nih.gov
Predicting NMR chemical shifts through computational methods has become an invaluable complement to experimental work, particularly for complex systems. nih.gov However, the high electron density of the fluorine atom makes the calculation of ¹⁹F NMR chemical shifts particularly challenging. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are a leading approach for predicting chemical shifts in large systems, such as a fluorinated molecule interacting with a protein or in a solvent. nih.gov In this framework, the fluorinated molecule of interest (the QM region) is treated with a high level of quantum chemical theory, while the surrounding environment (the MM region) is described using a simpler molecular mechanics force field.
Systematic studies have shown that the accuracy of the predicted ¹⁹F chemical shifts is highly dependent on the choice of the quantum mechanical functional (e.g., KT2, B97-2) and the basis set (e.g., the NMR-specific pcS-1). nih.gov Furthermore, the size of the QM region is critical; a radius of at least 5 Å around the fluorine atom may be necessary to achieve convergence, where the calculated chemical shift changes by less than 0.5 ppm. nih.gov By sampling numerous conformations, these computational studies can reliably predict chemical shifts, helping to interpret experimental spectra and determine the binding modes of fluorinated ligands. nih.gov Such approaches are directly transferable to the study of this compound and its derivatives in various chemical environments.
X-ray Spectroscopic Techniques for this compound-Related Materials
X-ray spectroscopic and diffraction techniques are essential for characterizing the solid-state structure of materials derived from or related to this compound, such as polytetrafluoroethylene (PTFE). These methods provide information on crystallinity, molecular packing, and microstructure. nih.gov
X-ray computed microtomography (XCMT) is another powerful technique that provides three-dimensional insight into the microstructure of materials. nih.gov XCMT has been used to identify and characterize the porous structure within PTFE samples, revealing the size, distribution, and volume percentage of micropores. nih.gov Such information is critical for understanding the material's physical and mechanical properties. nih.gov The stability of fluorinated polymers under X-ray radiation is also a relevant area of study, as high-energy photons can cause polymer degradation and structural changes. usra.edu
The table below summarizes the structural parameters of Polytetrafluoroethylene (PTFE) as determined by X-ray diffraction before and after thermal-radiation modification.
| Parameter | Initial PTFE | Thermally-Radiation Modified (TRM) PTFE |
| Degree of Crystallinity (%) | 53.4 | 60.1 |
| Crystal Size (nm) | 31.7 | 25.6 |
| Unit Cell Volume (ų) | 473.1 | 488.7 |
| X-ray Density (g/cm³) | 2.427 | 2.370 |
| Porosity (%) | ~1.1 | Near zero (disappearance of micropores) |
Data adapted from studies on the structure of modified Polytetrafluoroethylene. nih.gov
X-ray Photoelectron Spectroscopy (XPS) in Surface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com When applied to this compound, XPS provides detailed information about the carbon, fluorine, and iodine environments by measuring the binding energies of their core-level electrons.
The this compound molecule (CF₂=CFI) contains two distinct carbon atoms: one in a difluoroethylene group (=CF₂) and the other bonded to both a fluorine and an iodine atom (=CFI). This difference in the chemical environment leads to distinct signals, known as chemical shifts, in the C 1s spectrum. nih.gov The high electronegativity of fluorine atoms withdraws electron density from the carbon atoms, resulting in a significant shift to higher binding energies compared to hydrocarbon C-C or C-H bonds (typically standardized at 284.8 eV). thermofisher.com
The C 1s spectrum of this compound is expected to show two primary peaks. The carbon of the =CF₂ group is anticipated to have a binding energy of approximately 291-292 eV, a characteristic value for difluorinated carbon species. thermofisher.comrsc.org The carbon atom in the =CFI group would be influenced by one fluorine atom and one iodine atom. While fluorine is highly electron-withdrawing, iodine is less so. Therefore, the binding energy for this carbon is expected to be at a slightly lower value than the =CF₂ carbon, but still significantly higher than that of hydrocarbons.
The F 1s spectrum is expected to show a strong, relatively narrow peak, as the fluorine atoms are in similar vinylic environments. The I 3d spectrum will exhibit a characteristic doublet (I 3d₅/₂ and I 3d₃/₂) arising from spin-orbit coupling. The binding energies for these core levels provide a fingerprint of the molecule's surface composition and chemical integrity.
| Core Level | Functional Group | Expected Binding Energy (eV) | Reference/Comment |
|---|---|---|---|
| C 1s | =CF₂ | ~291.5 ± 0.5 | Binding energies are estimated based on values for fluorinated polymers and haloalkenes. The =CF₂ group typically appears at a higher binding energy due to the presence of two highly electronegative fluorine atoms. thermofisher.comrsc.org |
| =CFI | ~288.0 ± 0.5 | ||
| F 1s | C-F | ~688.5 ± 0.5 | Typical value for covalent carbon-fluorine bonds. |
| I 3d₅/₂ | C-I | ~619.5 ± 0.5 | Characteristic binding energy for iodine in an organo-iodine compound. |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Information
X-ray Absorption Spectroscopy (XAS), and its surface-sensitive variant, Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful technique for probing the unoccupied electronic states of a material. stanford.eduwikipedia.orgacemap.info By tuning the energy of incident X-rays across an element's absorption edge, transitions of core electrons to empty molecular orbitals can be observed. This provides detailed information on the local bonding environment, molecular orientation on surfaces, and the nature of the unoccupied orbitals (e.g., π* and σ* orbitals). scm.com
For this compound, NEXAFS spectra can be recorded at the Carbon K-edge, Fluorine K-edge, and Iodine L- or M-edges.
Carbon K-edge: The C K-edge spectrum is expected to be particularly informative. A sharp, intense peak at lower energy (around 285-287 eV) is anticipated, corresponding to the transition of a C 1s electron to the unoccupied π* molecular orbital of the C=C double bond. researchgate.net At higher energies, broader features corresponding to transitions into various σ* antibonding orbitals (C-F, C-C, and C-I) will be present. The distinct chemical environments of the two carbon atoms (=CF₂ and =CFI) may lead to a splitting or broadening of these resonance features.
Fluorine K-edge: The F K-edge spectrum primarily probes the unoccupied orbitals with significant fluorine character. A prominent feature is expected which is attributable to the F 1s → σ*(C-F) transition. stanford.edu The energy and intensity of this resonance can provide information about the C-F bond length and orientation if the molecules are adsorbed on a surface in an ordered fashion.
The analysis of NEXAFS spectra, often supported by theoretical calculations, provides a detailed map of the unoccupied molecular orbitals, which is fundamental to understanding the molecule's reactivity and electronic behavior. researchgate.netepfl.ch
| Absorption Edge | Electronic Transition | Expected Energy Range (eV) | Information Obtained |
|---|---|---|---|
| Carbon K-edge | C 1s → π(C=C) | ~285 - 287 | Presence and orientation of the C=C double bond. |
| C 1s → σ(C-F, C-C, C-I) | ~292 - 310 | Information on sigma bond framework and bond lengths. | |
| Fluorine K-edge | F 1s → σ*(C-F) | ~688 - 695 | Probes the C-F antibonding orbitals. |
Complementary Spectroscopic Methodologies (e.g., Raman, UV-Vis)
While XPS and XAS probe core-level and unoccupied electronic states, other spectroscopic techniques are essential for a complete picture of the molecule's properties, particularly its vibrational and valence electronic structure.
Raman Spectroscopy:
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the fundamental vibrational modes of a molecule. youtube.comedinst.comyoutube.com It is complementary to infrared (IR) spectroscopy, as the selection rules for the two techniques differ. For a vibration to be Raman active, it must involve a change in the polarizability of the molecule. This compound (C₂F₃I) has 12 fundamental vibrational modes. Key expected Raman-active vibrations include the C=C stretching mode, C-F stretching modes, C-I stretching mode, and various bending and deformation modes. The C=C stretch, expected in the 1650-1750 cm⁻¹ region, is typically a strong band in the Raman spectra of alkenes. The C-I stretch is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹. The C-F stretching vibrations are expected to appear in the 1000-1300 cm⁻¹ region. sbq.org.brresearchgate.net Analysis of the full Raman spectrum allows for a detailed confirmation of the molecular structure and bonding. nist.govnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |
|---|---|---|
| C=C Stretch | 1650 - 1750 | Characteristic of a double bond; typically strong in Raman. |
| C-F Stretches | 1000 - 1300 | Multiple bands are expected due to the three C-F bonds. |
| CF₂ Scissoring | 700 - 800 | Bending mode of the difluoroethylene group. |
| C-I Stretch | 500 - 600 | Vibration involving the heavier iodine atom. |
| CF₂ Wagging/Rocking | < 500 | Lower frequency deformation modes. |
UV-Vis Spectroscopy:
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between valence molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the primary chromophore is the C=C double bond, which gives rise to an intense π → π* transition. This transition is expected to occur in the ultraviolet region, likely below 200 nm. Additionally, the presence of non-bonding lone pair electrons on the iodine and fluorine atoms allows for n → σ* transitions. These transitions, particularly those involving the iodine atom's lone pairs, are expected at longer wavelengths than the π → π* transition and are generally of lower intensity. The absorption spectrum of this compound is crucial for understanding its photochemistry, as absorption of UV radiation can lead to the dissociation of the weak C-I bond. nih.govresearchgate.netresearchgate.net
Computational and Theoretical Investigations of Iodotrifluoroethylene
Electronic Structure Theory Applications to Iodotrifluoroethylene
The electronic structure of this compound has been investigated using a range of theoretical methods, from wave function-based approaches to density functional theory. These methods provide valuable insights into the molecule's geometry, vibrational frequencies, and other fundamental properties.
Quantum Chemical Calculations (e.g., MP2, CCSD(T)) for this compound
Møller-Plesset perturbation theory to the second order (MP2) has been employed to study this compound. For instance, anharmonic spectral computations have been performed at the MP2 level to analyze the infrared spectra of the molecule isolated in cryogenic matrices. nih.gov These calculations have been instrumental in assigning the vibrational transitions of monomeric this compound. nih.gov However, it has been noted that the MP2 method may have limitations in accurately predicting the shifts in vibrational bands caused by intermolecular interactions, sometimes underestimating the energies of complex bands. nih.gov
While the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is considered a "gold standard" in quantum chemistry for its high accuracy, specific computational studies applying this method directly to this compound are not widely available in the surveyed literature. Generally, CCSD(T) is used to provide benchmark-quality data for smaller systems due to its high computational cost, and its application to this compound would be valuable for validating the results of less computationally expensive methods.
Density Functional Theory (DFT) Studies of this compound and its Interactions
Density Functional Theory (DFT) has been a popular choice for investigating this compound, with various functionals being utilized. The double-hybrid functional revDSD-PBEP86-D3BJ, for example, has been shown to perform exceptionally well in reproducing the experimental infrared spectrum of this compound, even outperforming MP2 in matching experimental band positions and relative intensities without the need for frequency scaling. nih.gov Other functionals, such as B2PLYP-D3BJ and B3LYP-D3BJ, have also been used in these studies, though they showed increasingly larger deviations from experimental band positions compared to revDSD-PBEP86-D3BJ and MP2. nih.gov
DFT calculations have also been crucial in understanding the formation of this compound dimers, which are stabilized by π-π interactions. compchem.me These studies help in interpreting spectral changes observed during matrix annealing experiments. compchem.me
Ab Initio Methods for Prediction of Molecular Properties and Reactivity
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to predicting the molecular properties of this compound. Both MP2 and various DFT methods fall under the broad category of ab initio calculations and have been used to predict its vibrational spectra. nih.gov For example, anharmonic spectra computed using second-order vibrational perturbation theory (VPT2) at the MP2 and revDSD-PBEP86-D3BJ levels have been successfully compared with experimental matrix-isolation IR spectra. nih.gov These theoretical predictions have allowed for the comprehensive assignment of fundamental vibrational modes, as well as transitions arising from ¹³C-isotopologues and higher-order resonances. compchem.me
The molecular structure of this compound has also been characterized experimentally using NMR spectroscopy, providing data on chemical shifts and scalar coupling strengths which complement and can be compared with theoretical predictions from ab initio calculations. researchgate.netresearchgate.net
Computational Elucidation of Reaction Mechanisms Involving this compound
Detailed computational studies specifically elucidating the reaction mechanisms of this compound are scarce in the current body of scientific literature. While the reactivity of related fluorinated and iodinated compounds has been a subject of theoretical investigation, specific reaction pathways involving C₂F₃I, such as its role in atmospheric chemistry or as a precursor in organic synthesis, have not been extensively modeled.
In contrast, the reaction mechanisms of the related polymer, polytetrafluoroethylene (PTFE), have been studied using DFT. These studies have explored the pyrolysis of PTFE and the subsequent reactions of its decomposition products, such as CF₃ and CF₂, with other substances. rsc.orgnih.gov Such investigations, while not directly on this compound, provide a framework for how the reactivity of C-F and C-I bonds in fluorinated compounds can be computationally explored. Future theoretical work could adapt these methodologies to investigate addition reactions across the double bond of this compound, its photodissociation pathways, or its potential to participate in cycloaddition reactions.
Analysis of Intermolecular Interactions and Halogen Bonding with this compound
The presence of a highly polarizable iodine atom and electron-withdrawing fluorine atoms on a π-system makes this compound a candidate for engaging in various non-covalent interactions, particularly halogen bonding.
Computational studies have confirmed that this compound molecules can form dimers. These dimeric structures are thought to be stabilized through π-π stacking interactions. compchem.me The formation of these dimers has been inferred from changes in the infrared spectra of this compound upon annealing in a cryogenic matrix. compchem.me
Investigation of Sigma-Hole Interactions in this compound Complexes
The concept of a "sigma-hole" is central to understanding halogen bonding. It refers to a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the covalent bond (in this case, the C-I bond). nih.gov This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine atom. nih.gov The electron-withdrawing nature of the trifluorovinyl group in this compound is expected to enhance the magnitude of this positive sigma-hole, making the iodine atom a potent halogen bond donor.
While general principles of sigma-hole interactions are well-established, specific computational investigations detailing the complexes of this compound with various Lewis bases are not extensively documented in the reviewed literature. Such studies would typically involve optimizing the geometry of the complex, calculating the interaction energy, and analyzing the charge transfer and orbital interactions between the this compound (as the Lewis acid) and a Lewis base (e.g., ammonia, pyridine, or a halide anion). The strength of the halogen bond is expected to correlate with the magnitude of the sigma-hole and the nucleophilicity of the Lewis base. nih.gov
Pi-Interaction and Other Weak Non-Covalent Interactions of this compound
Computational studies have provided insight into the non-covalent interactions of this compound, particularly the formation of dimers stabilized by π-interactions. Research utilizing matrix-isolation infrared spectroscopy combined with quantum chemical calculations has elucidated the energetic landscape of this compound dimerization.
In a notable study, the infrared spectra of this compound isolated in cryogenic matrices were analyzed. ethz.ch The experimental observations were compared with computed anharmonic spectra, leading to the identification of bands associated with dimeric species. These spectral changes, particularly during matrix annealing, were attributed to the formation of this compound dimers. ethz.ch
Theoretical calculations at the revDSD-PBEP86-D3BJ level of theory, with single-point energy calculations at the DLPNO-CCSD(T) level, identified four low-energy dimeric structures. ethz.ch These structures are stabilized by π-π stacking interactions, where the electron-rich π systems of two this compound molecules interact attractively. The relative energies of these computed dimer structures provide a quantitative measure of their stability.
Relative Energies of this compound Dimers
| Dimer Structure | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Dimer 1 | 0.00 | DLPNO-CCSD(T)//revDSD-PBEP86-D3BJ |
| Dimer 2 | +0.12 | DLPNO-CCSD(T)//revDSD-PBEP86-D3BJ |
| Dimer 3 | +0.35 | DLPNO-CCSD(T)//revDSD-PBEP86-D3BJ |
| Dimer 4 | +0.82 | DLPNO-CCSD(T)//revDSD-PBEP86-D3BJ |
Data sourced from Feßner et al. (2025). ethz.ch The energies are given relative to the most stable dimer configuration.
While the π-π interactions in this compound dimers have been computationally characterized, detailed theoretical investigations into other weak non-covalent interactions, such as halogen, chalcogen, pnictogen, or tetrel bonding with other molecules, are not extensively available in the current scientific literature. The presence of the iodine atom suggests the potential for significant halogen bonding interactions, a topic that warrants further computational exploration.
Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phases
As of the current available literature, specific molecular dynamics (MD) simulations focusing on the dynamic behavior and condensed phases of this compound have not been reported. MD simulations are a powerful tool for understanding the behavior of molecules in liquid or solid states, including properties such as diffusion, viscosity, and local structure. The development of an accurate force field, which parameterizes the inter- and intramolecular interactions, is a prerequisite for performing meaningful MD simulations. To date, a dedicated force field for this compound for use in classical MD simulations has not been published. Consequently, studies on its condensed phase behavior through this computational method are absent.
Development of Theoretical Models for Fluorinated Systems Based on this compound
This compound has not been prominently featured as a benchmark or model compound for the development of new theoretical models specifically tailored for fluorinated systems. The development of such models often relies on well-characterized small molecules to validate new computational methods, such as novel density functionals or basis sets, for their ability to accurately predict properties of larger, more complex fluorinated molecules. While this compound possesses features that would make it a suitable candidate for such studies—namely, the presence of both iodine and fluorine atoms and a π-system—it has not been a focal point in the development of theoretical models for fluorinated compounds as per the available scientific literature.
Emerging Research Frontiers and Future Prospects for Iodotrifluoroethylene Chemistry
Innovations in Iodotrifluoroethylene-Based Catalytic Systems
The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Recent research has focused on advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been instrumental in functionalizing the trifluorovinyl moiety. Innovations in this area include the development of more robust and active catalyst systems that can operate under milder conditions. For instance, new phosphine (B1218219) ligands have been designed to improve the stability and reactivity of palladium catalysts, enabling the coupling of this compound with a broader range of organoboronates and terminal alkynes. These advanced catalysts often exhibit higher turnover numbers and yields, making the synthesis of complex fluorinated molecules more practical.
Copper and iron-based catalysts are emerging as less expensive and more sustainable alternatives to palladium. Research is exploring the use of copper/iron co-catalyzed systems for the cross-coupling of this compound with various nucleophiles. These systems can offer different reactivity and selectivity profiles compared to palladium, opening up new synthetic possibilities. The synergistic effects between the two metals can facilitate challenging transformations that are difficult to achieve with a single catalyst.
Photocatalysis represents another burgeoning area. Visible-light-induced reactions offer a green and efficient way to activate the C-I bond of this compound. Novel photocatalysts, often based on iridium or ruthenium complexes, can generate trifluorovinyl radicals under mild conditions, which can then participate in a variety of addition and cyclization reactions. This approach avoids the need for high temperatures and strong bases, aligning with the principles of sustainable chemistry.
Table 1: Comparison of Catalytic Systems for this compound Cross-Coupling Reactions
| Catalyst System | Typical Reaction | Advantages | Emerging Innovations |
|---|---|---|---|
| Palladium-based | Suzuki, Sonogashira, Heck | High efficiency, broad substrate scope | Advanced ligands for milder conditions, higher turnover |
| Copper/Iron-based | Ullmann-type, C-N/C-S coupling | Low cost, sustainable, unique reactivity | Synergistic bimetallic systems, ligand development |
| Photocatalysis | Radical additions, cyclizations | Mild conditions, green energy source, high selectivity | Novel iridium and ruthenium complexes, broader reaction scope |
Design of Advanced Fluorinated Materials with this compound Derivatives
The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated materials highly desirable for advanced applications. This compound serves as a key monomer in the synthesis of novel fluoropolymers and liquid crystals.
Fluoropolymers: The radical polymerization of this compound, often in copolymerization with other fluoroalkenes like vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE), leads to the formation of advanced fluoroelastomers and plastics. The iodine atom in the polymer chain can be further functionalized, allowing for the creation of graft copolymers or cross-linked networks with tailored properties. Researchers are designing these materials for demanding applications in the aerospace, automotive, and chemical industries where resistance to extreme conditions is crucial. For example, modifying the polymer backbone with specific side chains can enhance properties like solubility, processability, and compatibility with other materials.
Liquid Crystals: The incorporation of the trifluorovinyl group into mesogenic molecules has led to the development of new liquid crystalline materials. These materials are of interest for display technologies and photonics due to their unique optical and electronic properties. The strong dipole moment and steric bulk of the trifluorovinyl group can significantly influence the mesophase behavior, leading to the formation of novel liquid crystal phases with desirable characteristics such as high birefringence and fast switching times. Thin films of fluoropolymers like Polytetrafluoroethylene (PTFE) can also be used to induce alignment in liquid crystals.
Biomedical Materials: Fluorinated polymers derived from this compound are being explored for biomedical applications. Their inherent hydrophobicity and biocompatibility make them suitable for use in medical devices, drug delivery systems, and tissue engineering scaffolds. The ability to functionalize these polymers allows for the attachment of bioactive molecules, enhancing their performance in biological environments.
Table 2: Properties and Applications of Advanced Materials from this compound Derivatives
| Material Type | Key Properties | Potential Applications |
|---|---|---|
| Fluoroelastomers | High thermal stability, chemical resistance, tunable mechanical properties | Seals, gaskets, and hoses for aerospace and automotive industries |
| Fluorinated Plastics | Low friction, high purity, excellent dielectric properties | Linings for chemical reactors, cable insulation, high-performance films |
| Liquid Crystals | High birefringence, fast electro-optical response, unique mesophases | Advanced display technologies, optical switches, photonic devices |
| Biomedical Polymers | Biocompatibility, hydrophobicity, functionalizability | Medical implants, drug delivery vehicles, tissue engineering scaffolds |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of chemical reactions and material design presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). In the context of this compound chemistry, these computational tools are beginning to accelerate the pace of discovery and optimization.
Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. For reactions involving this compound, AI models can predict product yields, identify potential side products, and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). This predictive capability can significantly reduce the number of experiments required, saving time and resources. For instance, a model could be developed to predict the success of a particular cross-coupling reaction based on the electronic and steric properties of the coupling partners.
Molecular Design: AI, particularly generative models, can be used to design novel molecules with desired properties. By learning the relationship between molecular structure and function, these models can propose new this compound derivatives for specific applications, such as new liquid crystals with optimized optical properties or polymers with enhanced thermal stability. This in silico design process allows researchers to explore a vast chemical space more efficiently than through traditional experimental methods.
Data Analysis and Interpretation: The large amounts of data generated from modern analytical techniques can be challenging to interpret. AI and ML can help identify patterns and correlations in complex datasets, such as spectroscopic data from polymer characterization or performance data from materials testing. This can lead to a deeper understanding of structure-property relationships and guide the rational design of new materials.
Exploration of Sustainable Syntheses and Applications of this compound
In line with the growing emphasis on green chemistry, researchers are actively seeking more sustainable methods for the synthesis and application of this compound and its derivatives.
Greener Synthetic Routes: Traditional methods for producing fluorochemicals often rely on hazardous reagents like hydrogen fluoride and require significant energy input. Recent breakthroughs have focused on developing safer and more environmentally friendly fluorination processes. One promising approach is mechanochemical synthesis, which uses mechanical force to drive reactions, often in the absence of solvents. For example, ball-milling techniques are being explored to produce fluorochemicals directly from minerals like fluorspar (calcium fluoride), bypassing the need for corrosive HF gas. Applying such principles to the synthesis of this compound could dramatically improve its environmental footprint.
Sustainable Applications: this compound-derived materials are finding use in technologies that contribute to sustainability. For instance, fluoropolymers are critical components in lithium-ion batteries and fuel cells, which are essential for electric vehicles and renewable energy storage. Their chemical resistance and stability enhance the longevity and safety of these energy devices. Furthermore, fluoropolymer membranes are being developed for water purification and carbon capture applications, addressing critical environmental challenges.
Recycling and Degradation: A significant challenge for fluoropolymers is their persistence in the environment. Research is underway to develop methods for recycling and degrading these materials. One novel approach involves the mineralization of fluoropolymers like PTFE using molten sodium hydroxide (B78521) to break them down into soluble alkaline fluorides, which can then be converted back into calcium fluoride, a key raw material for organofluorine compounds. Designing fluoropolymers with built-in degradability is another long-term goal that could mitigate their environmental impact. The development of a circular economy for fluorinated materials, where waste is repurposed as a raw material, is a key objective for the future.
Q & A
Q. What are the established synthetic routes for iodotrifluoroethylene (C₂F₃I), and how can purity be verified?
this compound is typically synthesized via halogen exchange reactions or direct iodination of trifluoroethylene derivatives. Commercial samples (97% purity) are available from suppliers like Lancaster and Sigma-Aldrich, often used without further purification . To verify purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, observe characteristic ¹⁹F and ¹³C chemical shifts, such as the splitting patterns in ¹³C spectra under optimized magnetic fields (e.g., Bruker AV-400 NMR at 9.4 T) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Multinuclear NMR (¹³C, ¹⁹F) is critical due to the molecule’s fluorine-rich environment. For example, ¹³C NMR spectra in this compound dissolved in d-chloroform show eight resonance lines correlated with ¹⁹F spin states, enabling precise structural assignments . Infrared (IR) spectroscopy can identify C-I and C-F vibrational modes, while X-ray crystallography (if crystallizable) provides bond-length data for halogen bonding studies .
Q. How does this compound behave under standard laboratory storage conditions?
C₂F₃I is a volatile liquid requiring storage in sealed, dark containers at sub-ambient temperatures to prevent photodegradation and iodine loss. Stability tests under inert atmospheres (argon/krypton) show no decomposition over weeks, but prolonged exposure to moisture may hydrolyze the C-I bond, forming HF and iodine oxides .
Advanced Research Questions
Q. What role does this compound play in quantum computing experiments, and how is its molecular structure exploited?
In NMR-based quantum processors, C₂F₃I serves as a four-qubit system: three ¹⁹F nuclei and one ¹³C nucleus. Its J-coupling network enables entanglement, as demonstrated in solving maximal-clique problems. The molecule’s natural Hamiltonian in a 9.4 T magnetic field allows precise control of spin states via π/2 pulses and SWAP gates, with population reconstructions matching theoretical expectations (>90% fidelity) .
Q. How do competing interactions (e.g., halogen bonding vs. lone pair effects) influence this compound’s reactivity in organometallic synthesis?
C₂F₃I’s iodine atom participates in halogen bonding with electron donors (e.g., trimethylamine), but its strong C-F bonds resist nucleophilic attack. In organocadmium synthesis, this compound undergoes radical addition to cadmium metal, forming stable perfluorinated alkenyl derivatives. The reaction’s regioselectivity depends on solvent polarity and temperature, with competing pathways analyzed via DFT calculations .
Q. What experimental discrepancies arise when this compound reacts with sulfur vapors, and how are they resolved?
At 450°C, C₂F₃I reacts with sulfur to form tetrafluorodithiosuccinyl difluoride (60% yield) instead of the expected iododifluorothioacetyl fluoride. This contradiction is attributed to the thermal instability of the intermediate radical (C₂F₃S·), which dimerizes. Researchers must use low-temperature trapping techniques (e.g., matrix isolation) or isotopic labeling (³⁴S) to confirm reaction pathways .
Methodological Guidance
Q. How should researchers design experiments to analyze this compound’s thermal decomposition products?
- Setup : Use a quartz reactor coupled with FTIR and GC-MS for real-time monitoring.
- Conditions : Heat samples incrementally (50–500°C) under argon.
- Analysis : Identify iodine (I₂) via UV-vis spectroscopy and fluorinated byproducts (e.g., CF₄) via IR. Compare with computational thermogravimetric simulations .
Q. What protocols ensure reproducibility in quantum experiments using this compound?
- Sample Preparation : Dissolve C₂F₃I in deuterated solvents (e.g., d-chloroform) to minimize ¹H interference.
- Pulse Calibration : Optimize π/2 pulse durations (e.g., 10–15 μs for ¹⁹F at 400 MHz) and validate with pseudo-pure state spectra .
- Data Validation : Replicate population measurements across ≥3 trials and apply error-correction algorithms for spin decoherence.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
